1,2-Decanediamine

Description

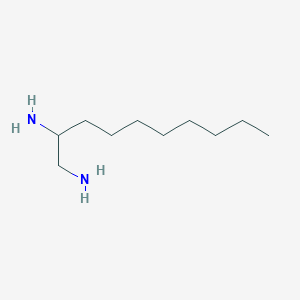

Structure

2D Structure

3D Structure

Properties

CAS No. |

13880-30-3 |

|---|---|

Molecular Formula |

C10H24N2 |

Molecular Weight |

172.31 g/mol |

IUPAC Name |

decane-1,2-diamine |

InChI |

InChI=1S/C10H24N2/c1-2-3-4-5-6-7-8-10(12)9-11/h10H,2-9,11-12H2,1H3 |

InChI Key |

ZTEKCBPGTUUQOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CN)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1,2 Decanediamine and Its Derivatives

Direct Synthetic Routes to 1,2-Decanediamine

Direct synthetic routes offer efficient pathways to this compound by introducing two amino groups in a concerted or sequential manner. These methods are often characterized by high atom economy and stereochemical control.

C-H Amination Technologies in Vicinal Diamine Synthesis

Catalytic C-H amination has emerged as a powerful tool for the formation of C-N bonds, providing a direct approach to vicinal diamines. researchgate.netnih.gov This strategy involves the activation of typically inert C-H bonds and their subsequent conversion into C-N bonds.

Rhodium-catalyzed intramolecular C-H insertion of sulfamate (B1201201) esters derived from N-alkylhydroxylamines can produce oxathiadiazinane heterocycles. nih.gov These intermediates can then be reduced to yield differentially protected 1,2-diamines. nih.gov This two-step protocol has been shown to be effective for a range of substrates, offering good yields and diastereoselectivity. nih.gov The reaction is often catalyzed by dirhodium catalysts like Rh₂(oct)₄ or Rh₂(esp)₂, with magnesium oxide as a useful additive. nih.gov

An alternative approach involves the electrophotocatalytic vicinal C-H diamination of alkylated arenes. dicp.ac.cnnih.gov This method utilizes a trisaminocyclopropenium (TAC) ion as a catalyst, which, upon anodic oxidation and irradiation, facilitates a sequence of Ritter-type C-H functionalization reactions. dicp.ac.cnnih.gov Acetonitrile (B52724) can serve as both the solvent and the nitrogen source, leading to the formation of 1,2-diamine derivatives. dicp.ac.cnnih.gov

Table 1: C-H Amination for Vicinal Diamine Synthesis

| Catalyst System | Substrate Type | Product | Key Features |

|---|---|---|---|

| Rhodium(II) catalysts | Sulfamate esters | Differentially protected 1,2-diamines | High chemoselectivity, broad substrate scope. nih.gov |

| Trisaminocyclopropenium (TAC) ion (Electrophotocatalytic) | Alkylated arenes | 1,2-Diamine derivatives | Uses acetonitrile as nitrogen source, occurs at vicinal C-H bonds. dicp.ac.cnnih.gov |

Aminolysis of Activated Aziridines for 1,2-Diamine Formation

The ring-opening of aziridines with amine nucleophiles is a well-established and efficient method for synthesizing 1,2-diamines. researchgate.netorganic-chemistry.orgrsc.org This reaction, known as aminolysis, can be catalyzed by various Lewis or Brønsted acids, and the choice of catalyst and substrates can lead to high yields and stereoselectivity. researchgate.netorganic-chemistry.org

Meso-aziridines are particularly useful substrates as their desymmetrization through catalytic aminolysis can produce chiral 1,2-diamines. researchgate.netrsc.org For instance, indium tribromide has been shown to efficiently catalyze the aminolysis of activated aziridines with aromatic amines under mild conditions, affording vicinal diamines in high yields and with high selectivity. organic-chemistry.org Other catalysts, such as scandium triflate (Sc(OTf)₃) and cationic iron complexes, have also been successfully employed for the aminolysis of meso-N-aryl aziridines. organic-chemistry.org

The intramolecular aminolysis of aziridines using pendant nucleophiles, such as sulfamates, offers a strategy for regioselective and stereospecific synthesis of vicinal diamines. nih.gov This approach involves the cyclization of a sulfamate-tethered aziridine (B145994) to form an oxathiazinane heterocycle, which can then be opened by various nucleophiles. nih.gov While many methods focus on activated aziridines (e.g., N-tosyl), research into less reactive but more easily deprotected N-benzyl aziridines using highly active catalysts like zinc-doped mesoporous silica (B1680970) (Zn-MCM-41) is ongoing. u-tokyo.ac.jp

Table 2: Catalytic Aminolysis of Aziridines for 1,2-Diamine Synthesis

| Catalyst | Aziridine Substrate | Amine Nucleophile | Key Findings |

|---|---|---|---|

| Indium tribromide | Activated aziridines | Aromatic amines | High yields and selectivity under mild conditions. organic-chemistry.org |

| Scandium triflate (Sc(OTf)₃) | meso-N-phenyl aziridines | Various amines | Efficient catalysis (1 mol%) furnishing valuable 1,2-diamines. organic-chemistry.org |

| Cationic iron complex | meso-N-aryl aziridines | Various amines | Excellent yields and functional group tolerance. organic-chemistry.org |

| Zinc-doped MCM-41 | N-benzyl aziridines | Various amines | High activity for less reactive aziridines. u-tokyo.ac.jp |

Direct Diamination of Unsaturated Hydrocarbons

The direct addition of two amino groups across a double bond in an unsaturated hydrocarbon, such as an alkene, is a highly atom-economical approach to synthesizing 1,2-diamines. nih.govorganic-chemistry.org This transformation can be achieved through various catalytic systems and nitrogen sources.

Controlling the stereochemistry of the resulting 1,2-diamine is a critical aspect of these synthetic methods. Iodine has been utilized as a catalyst for the stereospecific 1,2-diamination of unactivated alkenes. organic-chemistry.orgnih.gov By selecting the appropriate nitrogen source and alkene configuration (E- or Z-), it is possible to access all diastereomeric forms of the 1,2-diamine. organic-chemistry.orgscientificupdate.com For example, anti-diamination can be achieved through aziridine intermediates using chloramine (B81541) salts, while syn-diamination can be accomplished using N,N′-bis(tert-butoxycarbonyl)sulfamide (BBS). organic-chemistry.org

Electrocatalytic methods have also been developed for the practical and stereoselective 1,2-diamination of alkenes. core.ac.uk These methods can convert readily available aryl alkenes and sulfamides into 1,2-diamines with excellent diastereoselectivity, often without the need for transition metal catalysts. core.ac.uk

Regioselectivity is crucial when the alkene is unsymmetrical. Palladium-catalyzed diamination of unactivated alkenes has been shown to be ligand-controlled, allowing for regioselective access to either amino-functionalized piperidines or pyrrolidines. organic-chemistry.orgacs.org The steric properties of the ligand influence the cyclization pathway, with less hindered ligands favoring 6-endo cyclization and bulkier ligands promoting 5-exo cyclization. organic-chemistry.orgacs.org

Iron-catalyzed regioselective 1,2-diamination of unactivated alkenes provides a direct route to unprotected 2-azidoamines, which are versatile precursors to vicinal diamines. thieme-connect.com This method demonstrates high functional group tolerance. thieme-connect.com Furthermore, metal-free photosensitized protocols have been developed for the regioselective diamination of alkenes using rationally designed bifunctional diamination reagents, affording differentially protected 1,2-diamines. nih.gov Direct electrophilic diamination of functionalized alkenes, such as α,β-unsaturated ketones and esters, has also been achieved without metal catalysts, using nitriles as nucleophilic nitrogen sources. acs.orgacs.orgnih.gov

Table 3: Direct Diamination of Alkenes

| Method | Catalyst | Substrate | Key Features |

|---|---|---|---|

| Stereospecific Diamination | Iodine | Unactivated Alkenes | Access to all diastereomers depending on nitrogen source and alkene geometry. organic-chemistry.orgnih.gov |

| Electrocatalytic Diamination | Organic Redox Catalyst | Aryl Alkenes | Excellent diastereoselectivity, avoids transition metals. core.ac.uk |

| Regioselective Diamination | Palladium/Ligand | Unactivated Alkenes | Ligand-controlled regioselectivity for cyclic diamines. organic-chemistry.orgacs.org |

| Regioselective Diamination | Iron | Unactivated Alkenes | Forms 2-azidoamines as versatile diamine precursors. thieme-connect.com |

| Metal-Free Photosensitized Diamination | Thioxanthone | Alkene Feedstocks | Excellent regioselectivity and broad functional group tolerance. nih.gov |

| Metal-Free Electrophilic Diamination | None | α,β-Unsaturated Ketones/Esters | Uses nitriles as nitrogen sources. acs.orgacs.orgnih.gov |

Stereospecific 1,2-Diamination of Alkenes

Hydroamination of Allylic Amines for Vicinal Diamine Production

The hydroamination of allylic amines represents a powerful and atom-economical strategy for the synthesis of substituted 1,2-diamines. organic-chemistry.orgnih.govacs.org This approach involves the addition of an amine N-H bond across an alkene.

Rhodium-catalyzed hydroamination of primary and secondary allylic amines with a variety of amine nucleophiles provides access to a wide range of unsymmetrical vicinal diamines. organic-chemistry.orgnih.govacs.org This methodology is notable for its ability to utilize both primary and secondary allylic amines as directing groups, expanding the scope of accessible products. nih.gov The reaction is often highly chemo- and regioselective, driven by the directing effect of the tethered amine moiety. organic-chemistry.orgnih.gov

Copper-catalyzed hydroamination of γ-substituted allylic pivalamides has also been developed for the regio- and enantioselective synthesis of 1,2-diamine derivatives. mit.edu The use of a pivaloyl protecting group on the allylic amine is crucial for both facilitating the hydrocupration step and suppressing undesired side reactions. mit.edu This method allows for the efficient construction of chiral, differentially protected vicinal diamines under mild conditions with broad functional group tolerance. mit.edu

Table 4: Hydroamination of Allylic Amines

| Catalyst System | Substrate | Nucleophile | Product | Key Features |

|---|---|---|---|---|

| Rhodium/DPEphos | Primary & Secondary Allylic Amines | Primary & Secondary Amines | Unsymmetrical Vicinal Diamines | High atom economy, broad scope, directed reaction. organic-chemistry.orgnih.govacs.org |

| Copper/Chiral Ligand | γ-Substituted Allylic Pivalamides | Hydroxylamine Esters | Enantioenriched 1,2-Diamine Derivatives | High regio- and enantioselectivity, mild conditions. mit.edu |

Catalytic Asymmetric Synthesis of Chiral 1,2-Diamines

The creation of chiral 1,2-diamines with high enantiomeric purity is a key objective for their application in asymmetric synthesis. rsc.org Various catalytic strategies have been developed, broadly categorized into organocatalytic and metal-catalyzed methods. These approaches often focus on the formation of carbon-nitrogen, carbon-carbon, or carbon-hydrogen bonds to construct the diamine framework. rsc.orgnih.gov

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of 1,2-diamines. One notable method is the direct asymmetric Mannich reaction. For instance, the reaction of imines with azido (B1232118) ketones or protected amino ketones can yield 1,2- and 1,4-diamines with high regioselectivity and enantioselectivity. acs.org The choice of protecting group on the amino ketone has been shown to control the regiochemical outcome of the reaction. acs.org

Another organocatalytic strategy involves the Mannich reaction of N-protected aminoacetaldehydes with N-Boc-protected imines, catalyzed by proline or axially chiral amino sulfonamides. acs.org This method provides access to optically active vicinal diamines. acs.org Additionally, bifunctional, noncovalent organocatalysts derived from chiral scaffolds like (1R,2R)-cyclohexane-1,2-diamine have been synthesized and studied for their catalytic activity in reactions such as the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com Chiral phosphoric acids, particularly those based on the BINOL backbone, have also been employed as organocatalysts. acs.org These can be functionalized with photosensitive moieties to create photocatalysts for one-pot, three-component reactions that produce fully substituted 1,2-diamines with excellent enantioselectivities. acs.org

A summary of representative organocatalytic approaches is presented below:

| Catalyst Type | Reactants | Product Type | Key Features |

| L-proline | N-PMP protected α-imino ethyl glyoxylate, Azidobutanone | 1,2-Diamine | Excellent enantioselectivity (>92% ee) acs.org |

| Chiral Amino Sulfonamide | N-protected aminoacetaldehydes, N-Boc-imines | Vicinal Diamines | Access to both syn- and anti-diastereomers acs.org |

| (1R,2R)-Cyclohexane-1,2-diamine derived | Acetylacetone, trans-β-nitrostyrene | Michael Adduct | Moderate conversion and enantioselectivity mdpi.com |

| Chiral Phosphoric Acid (BINOL-based) | Enecarbamates, Azoles | Fully substituted 1,2-diamines | Photoinduced, excellent enantioselectivities acs.org |

Metal-Catalyzed Enantioselective Methods

Transition metal catalysis is a powerful tool for the synthesis of chiral 1,2-diamines, with rhodium, palladium, and copper being prominent metals in this field. rsc.org These methods often involve the diamination of alkenes, providing a direct route to the 1,2-diamine structure. rsc.orgprinceton.edu

Rhodium catalysts have been effectively used in the 1,2-diamination of alkenes. One approach involves the rhodium-catalyzed reaction of alkenes with a sulfamide (B24259) to form an aziridine intermediate. This intermediate is then cleaved to form a cyclic sulfamide, which upon hydrolysis yields the mono-Boc-protected 1,2-diamine. tcichemicals.com This process is stereospecific, with E-alkenes yielding trans-1,2-diamines and Z-alkenes yielding cis-1,2-diamines. tcichemicals.com

Another significant rhodium-catalyzed method is C-H amination. nih.govresearchgate.net This technique utilizes hydroxylamine-based sulfamate esters to generate oxathiadiazinane heterocycles through a selective C-H insertion process. nih.gov These heterocycles can then be reduced to afford differentially substituted 1,2-diamine products. nih.govresearchgate.net Rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles also provides a direct route to unsymmetrical vicinal diamines. organic-chemistry.org

| Catalyst System | Substrate | Key Intermediate/Process | Product |

| Rh₂(esp)₂ | Alkene, Sulfamide | Aziridination, Ring-opening | Mono Boc-protected 1,2-diamine tcichemicals.com |

| Rhodium catalyst | Hydroxylamine-based sulfamate ester | C-H insertion | Differentially substituted 1,2-diamine nih.gov |

| Rhodium/MeO-Biphen | Allylic amine, Amine nucleophile | Hydroamination | Unsymmetrical vicinal diamine organic-chemistry.orgnih.gov |

Palladium(II) catalysts, in conjunction with chiral ligands, are effective for the asymmetric 1,2-diamination of conjugated dienes. nih.govacs.orgacs.org Using a chiral pyridine-oxazoline ligand, the diamination of 1,3-dienes with dialkylureas occurs selectively at the terminal double bond, producing 4-vinylimidazolidin-2-ones in high yields and excellent enantioselectivities. organic-chemistry.orgnih.govacs.orgacs.org This reaction can be performed on a gram scale. nih.govacs.org The palladium catalyst in this transformation plays a dual role, facilitating both the initial aza-Wacker-type process and the subsequent asymmetric allylation step. acs.org

Palladium catalysis is also utilized in the intramolecular diamination of alkenes. organic-chemistry.org For instance, using N-fluorobenzenesulfonimide (NFBS) as an aminating reagent allows for the generation of cyclic diamine derivatives in a single step. organic-chemistry.org

| Catalyst/Ligand | Substrate | Reagent | Product | Enantioselectivity (ee) |

| Pd(II)/Pyridine-oxazoline | 1,3-Diene | Dialkylurea | 4-Vinylimidazolidin-2-one | Up to 97% nih.govacs.orgacs.org |

| Pd(0)/Chiral Phosphoramidite | Alkyl diene | N,N'-di-tert-butylthiadiaziridine 1,1-dioxide | Cyclic sulfamide | High organic-chemistry.org |

| Pd catalyst | Unsaturated urea (B33335) | Iodosobenzene diacetate | Cyclic urea | N/A (intramolecular) organic-chemistry.org |

Copper(I) catalysts provide a valuable platform for the synthesis of chiral 1,2-diamines. researchgate.net One strategy is the copper-catalyzed hydroamination of γ-substituted allylic pivalamides. mit.eduacs.org The N-pivaloyl group is crucial for both facilitating the hydrocupration step and preventing unproductive side reactions, leading to the efficient formation of chiral, differentially protected vicinal diamines with high regio- and enantioselectivity. mit.eduacs.org This method tolerates a variety of functional groups and is scalable. mit.edu

Copper-catalyzed diamination of unactivated alkenes using O-acylhydroxylamines as electrophilic nitrogen sources is another significant development. rsc.orgnih.gov This approach allows for the direct installation of an electron-rich amino group. rsc.orgnih.gov Furthermore, a copper-catalyzed aminoazidation of unactivated alkenes provides a route to unsymmetrical 1,2-diamine derivatives by installing an amide and an azide (B81097) group across the double bond with high regio- and stereoselectivity. nih.govacs.org

| Catalyst System | Substrate | Key Reagent/Process | Product Type | Selectivity |

| CuH/(R)-DTBM-SEGPHOS | γ-Substituted allylic pivalamide | Hydroamination | Chiral vicinal diamine | High regio- and enantioselectivity mit.eduacs.org |

| Cu(I)-Phbox | γ-Alkenyl sulfonamide | MnO₂/KMnO₄ oxidant | 2-Aminomethyl pyrrolidine | Good yield and enantioselectivity rsc.org |

| Copper catalyst | Unactivated alkene | O-acylhydroxylamine | 1,2-Diamine | Regio- and stereoselective rsc.orgnih.gov |

| Copper catalyst | Unactivated alkene | Azidoiodinane | Unsymmetrical 1,2-diamine derivative | High regio- and stereoselectivity nih.govacs.org |

| (Ph-BPE)CuH | Azadienes, Aldimines/Ketimines | Reductive coupling | anti-1,2-Diamine | >95:5 er nih.gov |

Palladium(II)-Catalyzed Asymmetric Diamination

Desymmetrization Reactions in Meso-Diamine Synthesis

The desymmetrization of prochiral or meso compounds is a powerful strategy for accessing enantiomerically enriched molecules. rsc.orgrsc.orgresearchgate.netresearchgate.net In the context of 1,2-diamines, the desymmetrization of meso-diamines is particularly relevant. rsc.orgthieme-connect.commdpi.com This can be achieved through various catalytic methods, including enzymatic and organocatalytic approaches. thieme-connect.commdpi.com

One example is the enantioselective monobenzoylation of meso-1,2-diaryl-1,2-diaminethanes. This reaction can be catalyzed by a dual system consisting of 4-(dimethylamino)pyridine (DMAP) and a chiral amido-thiourea. thieme-connect.com This cooperative catalysis effectively prevents the formation of the diacylated byproduct and yields the desired monobenzoylated product with good yield and enantioselectivity. thieme-connect.com

Another approach involves the ring-opening of meso-aziridines. rsc.orgresearchgate.net Catalytic aminolysis of meso-aziridines is an efficient way to produce chiral 1,2-diamines with two different amino groups. researchgate.net This desymmetrization can be catalyzed by chiral Lewis or Brønsted acids. For example, the reaction of meso-aziridines with trimethylsilyl (B98337) azide, catalyzed by a chiral chromium(III) complex or a yttrium complex, yields β-azido amino compounds that can be readily converted to chiral 1,2-diamines. researchgate.net

| Strategy | Substrate | Catalyst System | Product | Key Feature |

| Monobenzoylation | meso-1,2-diaryl-1,2-diaminethane | DMAP / Chiral amido-thiourea | Monobenzoylated diamine | Good yield and enantioselectivity thieme-connect.com |

| Aminolysis | meso-Aziridine | Chiral Cr(III) or Yttrium complex | β-Azido amino derivative | Efficient access to chiral 1,2-diamines researchgate.net |

| Ring-opening | meso-Aziridine | Mg(OTf)₂ / N,N'-dioxide | Diamine | High yield and enantioselectivity rsc.orgresearchgate.net |

| Ring-opening | N-Boc-azabenzonorbornadiene | Rh(I) / C₂-ferriphos | Diaminotetraline | Desymmetrization strategy rsc.org |

Cascade and Multicomponent Reactions for this compound Precursors

Cascade and multicomponent reactions offer an efficient and atom-economical approach to synthesizing the precursors of this compound. These strategies allow for the construction of complex molecular frameworks from simpler starting materials in a single synthetic operation, minimizing the need for isolating intermediates. rsc.orgmdpi.com Such reactions are pivotal in creating the vicinal diamine structure, which is a significant motif in many biologically active molecules and is used in the development of chiral ligands and organocatalysts. rsc.orgrsc.orgrsc.orgrsc.orgresearchgate.net

Aza-Mannich Reactions in Vicinal Diamine Precursor Synthesis

The aza-Mannich reaction serves as a powerful method for carbon-carbon bond formation and is instrumental in the synthesis of α,β-diamino acid derivatives, which are direct precursors to 1,2-diamines. capes.gov.brnih.gov This reaction typically involves the nucleophilic addition of an enolate equivalent to an imine. Catalytic asymmetric versions of the aza-Mannich reaction have been developed, providing stereocontrolled access to chiral diamine precursors. capes.gov.brunibo.it For instance, the reaction of a glycine (B1666218) ester Schiff base with an imine, facilitated by a chiral catalyst, can produce α,β-diamino acid derivatives with high diastereo- and enantiocontrol. capes.gov.brnih.gov Although direct application to this compound precursors is specific, the methodology is general. For example, a ketimine derived from a C9 ketone could react with an appropriate nitrogen-containing nucleophile in a Mannich-type reaction to build the C10 backbone with the required amino groups. The reaction of N-(diphenylmethylene)glycine methyl ester with imines, catalyzed by a copper(I) complex with a chiral ligand, has yielded anti-1,2-diamine derivatives with excellent stereoselectivity. nih.gov

A notable advancement is the photo-induced Mannich reaction, which can generate unsymmetrical alkyl/aryl vicinal diamines by combining amines, aldehydes, and iodoarenes without the need for catalysts or bases. rsc.org This multicomponent approach highlights the modularity and efficiency of modern synthetic methods applicable to diamine synthesis. rsc.orgrsc.org

Aza-Henry Reactions for Diamine Scaffolds

The aza-Henry reaction, also known as the nitro-Mannich reaction, is a crucial method for synthesizing β-nitroamines, which are versatile intermediates that can be readily reduced to the corresponding 1,2-diamines. nih.govwikipedia.orgmdpi.comresearchgate.net This reaction involves the addition of a nitroalkane to an imine. nih.govwikipedia.org The development of catalytic, asymmetric aza-Henry reactions has been a significant focus, enabling access to optically active vicinal diamines. nih.govepa.govcsic.esaraid.es

Various catalysts, including metal-based systems and organocatalysts, have been effectively employed. nih.govcsic.esmdpi.com For example, heterobimetallic catalysts, such as a Yb/K system with an amide-based ligand, have been shown to promote the asymmetric nitro-Mannich reaction to produce enantioenriched β-nitroamines. nih.gov Similarly, chiral bifunctional thioureas and guanidines have been used as organocatalysts to achieve high enantioselectivity. epa.govmdpi.comacs.org A one-pot, three-step synthesis of 1,2-diamines has been developed using an organocatalyzed, solvent-free aza-Henry reaction as the key step. nih.gov

The general applicability of this reaction allows for the synthesis of precursors to this compound. For example, the reaction between an appropriate C9-imine and nitromethane, followed by reduction of the nitro group, would yield this compound. The reaction conditions can be tuned to control the diastereoselectivity when substituted nitroalkanes are used. csic.es

Table 1: Examples of Catalytic Asymmetric Aza-Henry Reactions for Vicinal Diamine Precursor Synthesis Note: This table presents representative examples of the reaction type, not specific synthesis of this compound.

| Catalyst / Promoter | Imine Substrate | Nitroalkane | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Chiral Guanidine-Amide | Isatin-derived Ketimine | Nitromethane | N/A | up to 94% | mdpi.com |

| Yb/K Heterobimetallic Catalyst | N-Boc-imine | Nitroalkane | N/A | up to 86% | nih.gov |

| Cinchona-derived Ammonium (B1175870) Salt | α-Amido Sulfone | Nitroalkane | N/A | High | nih.gov |

| Dinuclear Zinc-azePhenol | N-Boc-imine | Nitroalkane | up to 14:1 | up to 99% | researchgate.net |

| Bifunctional Iminophosphorane | Ketone-derived Imine | Nitromethane | N/A | High | acs.org |

Imine-Imine Coupling Methodologies

The reductive cross-coupling of two different imines is a direct and highly convergent strategy for synthesizing vicinal diamines. acs.orgnih.gov This method presents a significant challenge in controlling selectivity to favor the cross-coupled product over homocoupled byproducts. acs.org Recent advancements have led to the development of potent organocatalysts that can facilitate this transformation with high diastereo- and enantioselectivity. acs.orgnih.gov A chiral ammonium catalyst, for instance, has been successfully used in the asymmetric cross-coupling of ketimines and aldimines, providing a diverse range of chiral vicinal diamines in high yields and as almost single stereoisomers. acs.orgnih.gov

Another approach involves a chiral diboron-templated reductive coupling of imines. acs.orgnih.gov This method proceeds through a diboron-participated acs.orgacs.org-sigmatropic rearrangement, offering high enantioselectivity and stereospecificity under mild conditions. acs.orgnih.govrsc.org While specific examples for this compound are not detailed, the broad substrate scope suggests its applicability for coupling an eight-carbon chain imine with a two-carbon chain imine, or similar variations, to construct the target molecule. acs.org

Reductive Coupling of Enamines with Imines

The reductive coupling of enamines with imines provides another synthetic route to vicinal diamines. bohrium.comresearchgate.net This reaction involves the formal hydroamination of enamines. A notable example is the copper-catalyzed reductive coupling of 2-azadienes (a type of enamine equivalent) with imines. chemrxiv.orgnih.govnih.gov Using a copper-hydride catalyst with a chiral bis(phosphine) ligand like Ph-BPE, these reactions can produce anti-1,2-diamines with high diastereoselectivity and enantioselectivity. chemrxiv.orgnih.gov Interestingly, by switching the ligand to t-Bu-BDPP, the diastereoselectivity can be reversed to favor the syn-diamine product. chemrxiv.org This diastereodivergent capability offers significant flexibility in synthesizing specific stereoisomers of vicinal diamines. chemrxiv.org The methodology has been shown to tolerate long-chain alkyl groups, indicating its potential for the synthesis of this compound derivatives. nih.gov

Derivatization Strategies of this compound

The presence of two primary amine groups makes this compound a versatile building block that can be readily modified to produce a wide array of derivatives. These derivatization strategies are crucial for tuning the molecule's physical, chemical, and biological properties for various applications.

Functionalization of Amine Groups

The primary amine functionalities of this compound are nucleophilic and basic, allowing them to participate in a variety of common chemical transformations. cymitquimica.com The process of derivatization typically involves replacing a labile hydrogen on the amine group with a new functional group to enhance properties like stability or to introduce new functionalities. iu.edu

Common derivatization reactions for primary amines include:

Acylation: This is the reaction with acylating agents like acyl chlorides or anhydrides to form amides. iu.edu For example, reacting this compound with an acyl chloride would yield the corresponding N,N'-diacyl-1,2-decanediamine. This is a standard method for preparing ligands for catalysis or creating polyamide materials. trentu.ca

Alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. This modifies the steric and electronic environment of the nitrogen atoms.

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which are important functional groups in medicinal chemistry and in the development of chiral ligands.

Urea/Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. These derivatives are often explored as organocatalysts and for their biological activities.

Carbamate (B1207046) Formation: Amines can be derivatized with reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag) to form stable carbamate derivatives, a technique often used in analytical chemistry to improve chromatographic retention and detection of polar molecules. nih.gov For a diamine like this compound, this would result in additions to both amine groups. nih.gov

The ability to selectively functionalize one of the two amine groups allows for the synthesis of unsymmetrical derivatives, which can be a synthetic challenge but offers access to compounds with unique properties.

Table 2: Common Derivatization Reactions for Primary Amines

| Reaction Type | Reagent Class | Functional Group Formed |

| Acylation | Acyl Halides, Anhydrides | Amide |

| Alkylation | Alkyl Halides, Aldehydes/Ketones | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Urea Formation | Isocyanates | Urea |

| Thiourea Formation | Isothiocyanates | Thiourea |

| Carbamate Formation | Chloroformates, Activated Carbamates | Carbamate |

Modification of the Decane (B31447) Backbone

The synthesis of this compound and its analogs often begins with the functionalization of a C10 hydrocarbon chain, typically 1-decene (B1663960). Key strategies involve the direct addition of nitrogen-containing groups across the double bond.

One prominent method is the osmium-catalyzed asymmetric aminohydroxylation (AA). This reaction introduces both an amino group and a hydroxyl group in a syn-selective manner across the alkene. organic-chemistry.org The use of chiral ligands derived from dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) induces enantioselectivity, leading to the formation of chiral 1,2-amino alcohols. organic-chemistry.orgnih.gov These amino alcohols are versatile intermediates that can be further converted to 1,2-diamines. The reaction utilizes a nitrogen source, such as a salt of an N-halosulfonamide (e.g., Chloramine-T), -amide, or -carbamate, with osmium tetroxide (OsO₄) as the catalyst. organic-chemistry.org The catalytic cycle involves the formation of an imidotriooxoosmium(VIII) species, which undergoes a cycloaddition with the alkene. organic-chemistry.org Subsequent hydrolysis releases the 1,2-amino alcohol product. organic-chemistry.org For terminal alkenes like 1-decene, this method provides a direct route to functionalized decane backbones. acs.org

Another significant strategy is the copper-catalyzed difunctionalization of alkenes. These reactions allow for the introduction of two different functional groups across the double bond. For instance, a copper-catalyzed 1,2-amino-alkoxycarbonylation of 1-decene with carbon monoxide (CO) and an alkylamine can generate valuable β-amino acid derivatives. acs.org This process demonstrates high chemo- and regioselectivity for aliphatic alkenes. acs.org Similarly, copper-catalyzed hydroamination reactions provide a pathway to synthesize enantioenriched 1,2-diamines from allylic amines. nih.gov While this is demonstrated on γ-substituted allylic pivalamides, the principle of metal-catalyzed hydroamination is a key strategy for forming C-N bonds on an aliphatic chain. nih.gov

The following table summarizes catalytic methods applicable to the functionalization of a decene backbone for diamine synthesis.

| Reaction | Catalyst System | Substrate Example | Reagents | Product Type | Ref |

| Asymmetric Aminohydroxylation | OsO₄ / Chiral Ligand (e.g., DHQD-L) | 1-Decene | N-halosulfonamide, H₂O | Chiral 1,2-Amino Alcohol | organic-chemistry.orgnih.gov |

| Amino-alkoxycarbonylation | Cu(OTf)₂ / Ligand | 1-Decene | Alkylamine, CO, AgBF₄, MeOH | β-Amino Ester | acs.org |

| Hydroamination | Copper Catalyst | γ-Substituted Allylic Pivalamide | - | Chiral 1,2-Diamine | nih.gov |

Synthesis of Adamantane-Derived 1,2-Diamines

The synthesis of 1,2-diamines featuring a rigid adamantane (B196018) core represents a significant challenge due to the cage structure of the hydrocarbon. Methodologies generally involve either the construction of the adamantane framework from simpler cyclic or acyclic precursors or the functionalization of a pre-existing adamantane molecule. mdpi.comdntb.gov.ua

A notable synthesis of racemic 1,2-diaminoadamantane starts from an adamantanone derivative. mdpi.com One route involves a multi-step process beginning with an acid-catalyzed sigmatropic rearrangement of a primary alcohol to form the adamantane skeleton, followed by oxidation to a ketone. mdpi.com A subsequent Leuckart–Wallach reaction, using formamide (B127407) and formic acid, on an α-hydroxyimino-adamantanone derivative results in the desired 1,2-diamine hydrochloride salt in high yield. mdpi.com A key advantage of this pathway is that it can be performed without chromatographic purification, as the products are crystalline and can be isolated by precipitation or recrystallization. mdpi.com The resulting racemic diamine can then be resolved into its individual enantiomers using chiral resolving agents like L-tartaric acid. researchgate.net

Another approach involves the ring-opening of an aziridine precursor. For example, racemic 1-(adamantan-1-yl)propan-1,2-diamine has been synthesized from trans-2-(adamantan-1-yl)-3-methylaziridine. researchgate.net The opening of the sterically hindered aziridine ring is a regio- and stereoselective process. researchgate.net The resulting racemic diamine can be resolved with L-malic acid to isolate specific stereoisomers. researchgate.net

The table below outlines a synthetic sequence for producing 1,2-diaminoadamantane.

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield | Ref |

| 1 | Primary Alcohol (with bicyclic precursor) | Formic Acid, Reflux | Adamantane alcohol derivative | - | mdpi.com |

| 2 | Adamantane alcohol derivative | Jones Reagent | Adamantanone derivative | 56% (from alcohol) | mdpi.com |

| 3 | α-Hydroxyimino-adamantanone | Formamide, Formic Acid, Reflux | 1,2-Diaminoadamantane hydrochloride | High | mdpi.com |

| 4 | Racemic 1,2-Diaminoadamantane | L-Tartaric Acid | (S)-1,2-Diaminoadamantane | 26% | researchgate.net |

These methods provide access to structurally unique and conformationally constrained diamines, which are valuable building blocks in various fields of chemical synthesis. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 1,2 Decanediamine

Fundamental Reaction Mechanisms Involving Vicinal Diamines

As a classic example of a vicinal diamine, 1,2-Decanediamine is expected to participate in a range of reactions characteristic of this functional group class. These reactions are central to the construction of more complex nitrogen-containing molecules.

The core of this compound's reactivity lies in the lone pair of electrons on each nitrogen atom, which makes them effective nucleophiles and Brønsted bases. masterorganicchemistry.com A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. masterorganicchemistry.com The reactivity of these amine centers in nucleophilic substitution reactions, particularly SN2 reactions, is influenced by several factors.

In an SN2 mechanism, the reaction rate is dependent on the concentration of both the nucleophile (this compound) and the electrophilic substrate. pdx.edumsu.edu The reaction proceeds via a single, concerted step involving a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry at that center. pdx.eduoregonstate.edu The long decane (B31447) chain of this compound can introduce steric hindrance, which may affect the rate of reaction compared to smaller diamines. pdx.edu

Table 1: Factors Influencing Nucleophilic Reactivity of Amines

| Factor | Effect on Nucleophilicity | Rationale |

| Basicity | Generally, stronger bases are stronger nucleophiles. | A more available electron pair can more readily attack an electrophilic center. |

| Steric Hindrance | Increased steric bulk around the nitrogen atom decreases nucleophilicity. | Bulky groups physically obstruct the nucleophile's approach to the electrophile. pdx.edu |

| Solvent | Protic solvents can decrease nucleophilicity through hydrogen bonding. | Solvent molecules can cage the nucleophile, reducing its availability to react. masterorganicchemistry.com |

| Electronegativity | Higher electronegativity of the atom bearing the lone pair decreases nucleophilicity. | More electronegative atoms hold their electron pairs more tightly. |

The two amine groups can also act in concert, with one amine group potentially acting as an internal base or participating in hydrogen bonding to influence the reactivity of the other.

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Due to significant ring strain (approximately 26-27 kcal/mol), they are susceptible to ring-opening reactions when treated with nucleophiles. wikipedia.orgclockss.org The amine groups of this compound can serve as potent nucleophiles for such transformations.

The reaction mechanism involves the nucleophilic attack of one of the amine centers of this compound on one of the carbon atoms of the aziridine (B145994) ring. wikipedia.orgmdpi.com This attack typically proceeds via an SN2-type pathway, resulting in the cleavage of a carbon-nitrogen bond in the aziridine and the formation of a new carbon-nitrogen bond with the attacking diamine. The regioselectivity of the attack is often dictated by steric and electronic factors, with the nucleophile preferentially attacking the less substituted carbon of the aziridine ring. rsc.org When the aziridine nitrogen is activated by an electron-withdrawing group, the ring becomes more electrophilic and reacts more readily. clockss.org

The Michael addition, or conjugate addition, is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction. wikipedia.org It involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com Amines are effective nucleophiles for this type of reaction, which is often referred to as an aza-Michael addition. researchgate.net

In this reaction, an amine from this compound would attack the β-carbon of the α,β-unsaturated system. The mechanism proceeds in three main steps:

Nucleophilic attack of the amine on the electrophilic β-carbon. masterorganicchemistry.com

Formation of a resonance-stabilized enolate intermediate. wikipedia.org

Protonation of the enolate to yield the final 1,4-adduct. masterorganicchemistry.com

Weaker nucleophiles, such as amines, typically favor this 1,4-conjugate addition over the 1,2-addition (direct attack at the carbonyl carbon) that is often observed with stronger nucleophiles like organolithium reagents. youtube.comchemistrysteps.com The reaction is highly valuable for creating β-amino carbonyl compounds.

Table 2: Representative Aza-Michael Addition

| Michael Acceptor | Nucleophile | Product |

| Methyl Acrylate | This compound | Methyl 3-((2-aminodecyl)amino)propanoate |

| Cyclohexenone | This compound | 3-((2-aminodecyl)amino)cyclohexan-1-one |

| Acrylonitrile | This compound | 3-((2-aminodecyl)amino)propanenitrile |

Ring-Opening Reactions with Aziridines

Stereochemical Aspects of this compound Reactions

The stereochemical outcomes of reactions involving this compound are of paramount importance, as the molecule possesses two adjacent stereocenters at the C1 and C2 positions. This allows for the existence of enantiomeric ((R,R) and (S,S)) and diastereomeric ((R,S)-meso) forms. When an enantiomerically pure form of this compound is used as a reactant or catalyst, it can induce asymmetry in the product, a cornerstone of modern asymmetric synthesis. rsc.orgsioc-journal.cn

Reactions can be categorized based on their stereochemical results:

Stereospecific reactions: A reaction in which different stereoisomers of the starting material react to give different stereoisomers of the product. alrasheedcol.edu.iq For example, an SN2 reaction is stereospecific, leading to inversion of configuration. oregonstate.edu

Stereoselective reactions: A reaction in which a single reactant has the capacity to form two or more stereoisomeric products, but one is formed in preference to the others. wikipedia.org

In reactions where this compound acts as a chiral ligand or catalyst, it can create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer or diastereomer of the product. escholarship.org For instance, in an E2 elimination reaction, the stereochemistry of the starting material dictates whether the E or Z alkene is formed because the mechanism requires a specific anti-periplanar arrangement of the departing hydrogen and leaving group. libretexts.org Similarly, in SN1 reactions, the formation of a planar carbocation intermediate typically leads to a racemic mixture of products, as the nucleophile can attack from either face with equal probability. oregonstate.edulumenlearning.com

Kinetic Studies of Reactions Involving this compound

Kinetic studies are essential for elucidating reaction mechanisms by measuring reaction rates and determining how they are affected by factors such as reactant concentrations, temperature, and catalysts. mt.comfiveable.me While specific kinetic data for reactions of this compound are not widely published, the principles can be inferred from studies of similar amine nucleophiles.

Here, 'k' is the rate constant, and the exponents 'x' and 'y' (the orders of the reaction with respect to each reactant) are determined experimentally. msu.edufiveable.me For a simple bimolecular step, both x and y would be 1. msu.edu

Table 3: Hypothetical Kinetic Data for a Second-Order Reaction Reaction: this compound + Electrophile → Product

| Experiment | Initial [this compound] (M) | Initial [Electrophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 3.0 x 10-4 |

Coordination Chemistry and Ligand Design with 1,2 Decanediamine

Chelation Behavior of 1,2-Decanediamine with Transition Metals

The primary mode of coordination for this compound involves the formation of a chelate ring with a metal center. tutorchase.com This chelation is thermodynamically favored due to the "chelate effect," which results in greater stability for the complex compared to analogous complexes with monodentate amine ligands. youtube.com The two nitrogen atoms act as a Lewis base, donating their lone pairs of electrons to a central transition metal, which acts as a Lewis acid. byjus.com

In the formation of mononuclear complexes, a single this compound molecule binds to one central metal ion. sciensage.infomdpi.com The resulting structure is a five-membered ring composed of the metal ion, two nitrogen atoms, and two adjacent carbon atoms of the ligand backbone. The coordination number of the metal is completed by other ancillary ligands, such as halides, water molecules, or pseudohalides. ncert.nic.in The geometry of the final complex—be it square planar, tetrahedral, or octahedral—is determined by the nature of the metal ion, its oxidation state, and the surrounding ligands. ncert.nic.in While the diamine moiety is directly involved in coordination, the long alkyl chain typically extends away from the metal center, influencing intermolecular interactions and solubility in non-polar solvents.

| Complex Formula | Metal Ion | Typical Coordination Geometry |

|---|---|---|

| [Cu(this compound)2]Cl2 | Copper(II) | Distorted Octahedral |

| Ni(this compound)32 | Nickel(II) | Octahedral |

| [Pt(this compound)Cl2] | Platinum(II) | Square Planar |

| [Co(this compound)2Cl2]Cl | Cobalt(III) | Octahedral |

While this compound itself preferentially forms mononuclear chelates, it serves as a valuable scaffold for constructing ligands capable of bridging multiple metal centers. By functionalizing the amine groups, the diamine can be transformed into a bridging ligand that supports the formation of dinuclear or polynuclear complexes. acs.org

A key strategy involves N-alkylation of the diamine with moieties containing additional donor atoms. For instance, a closely related long-chain diamine, 1,10-decanediamine, has been used to synthesize dinuclear platinum(II) complexes. In the complex [Pt₂(N¹,N¹⁰-bis(2-pyridylmethyl)-1,10-decanediamine)(OH₂)₄]⁴⁺, the decane (B31447) chain acts as a flexible linker separating two platinum centers. acs.orgresearchgate.net Each end of the functionalized ligand creates a bidentate coordination pocket for a metal ion. The length and flexibility of the aliphatic chain dictate the distance and potential for interaction between the metal centers, which can influence the complex's reactivity and potential applications. researchgate.net This design principle is directly applicable to this compound, where N-functionalization would produce a ligand with two closely spaced donor sites at one end of a long, flexible tether.

| Complex Name | Bridging Ligand | Metal Centers | Structural Feature |

|---|---|---|---|

| [Pt₂(N¹,N¹⁰-bis(2-pyridylmethyl)-1,10-decanediamine)(OH₂)₄]⁴⁺ | N¹,N¹⁰-bis(2-pyridylmethyl)-1,10-decanediamine | Two Platinum(II) ions | The C10 alkyl chain acts as a flexible bridge separating the two metal coordination spheres. acs.orgresearchgate.net |

Mononuclear Metal Complexes

Chirality Transfer in Asymmetric Catalysis Using this compound Ligands

Chiral vicinal diamines are recognized as "privileged ligands" in the field of asymmetric catalysis. sigmaaldrich.comscholaris.ca When prepared in an enantiomerically pure form, such as (1R,2R)-decanediamine or (1S,2S)-decanediamine, these molecules can be used to create a chiral environment around a metal catalyst. academie-sciences.frnih.gov

The process of chirality transfer occurs when this chiral metal complex interacts with a prochiral substrate. The predefined three-dimensional space created by the chiral ligand directs the substrate to bind in a specific orientation. This stereochemical control forces the subsequent chemical transformation to favor the formation of one product enantiomer over the other. academie-sciences.fr The effectiveness of a chiral ligand is often dependent on its ability to create a well-defined and sterically hindered chiral pocket. The bulky decyl group of this compound can contribute significantly to the steric environment of the catalytic site, potentially enhancing enantioselectivity by enforcing a more specific substrate approach. The development of catalysts based on chiral dienes and their metal complexes has become a crucial area of modern chemical synthesis. nih.gov

| Component | Description | Role in Catalysis |

|---|---|---|

| Chiral Ligand | (1R,2R)-decanediamine | Coordinates to a metal (e.g., Rhodium) to form a chiral catalyst. |

| Prochiral Substrate | An acetophenone (B1666503) derivative | Binds to the chiral catalyst in a preferred orientation. |

| Asymmetric Reaction | Hydrogenation | The chiral catalyst facilitates the addition of hydrogen, leading to a chiral product. |

| Enantiomerically Enriched Product | (R)-1-Phenylethanol | The chirality of the ligand is transferred to the product, resulting in a high enantiomeric excess. |

Design and Synthesis of Novel this compound-Derived Ligands

The versatility of this compound as a chemical scaffold allows for its modification into more complex and functionally diverse ligands. nih.gov These modifications typically target the primary amine groups to alter the steric and electronic properties of the ligand, thereby fine-tuning the behavior of the resulting metal complex. nih.gov

N-substitution involves attaching alkyl, aryl, or other functional groups directly to the nitrogen atoms of the diamine. mdpi.com This can be achieved through reactions such as reductive amination or nucleophilic substitution. For example, reacting this compound with two equivalents of an aldehyde followed by reduction can yield an N,N'-disubstituted diamine. researchgate.net The nature of the substituent can transform the ligand's properties; for instance, adding pyridyl groups can change a bidentate ligand into a tetradentate one, capable of forming more stable and rigid complexes. acs.org Such modifications are crucial for developing ligands with specific coordination geometries and electronic characteristics tailored for catalytic applications.

| Substituent on Nitrogen | Resulting Ligand Name | Potential Denticity |

|---|---|---|

| Methyl (-CH₃) | N,N'-Dimethyl-1,2-decanediamine | Bidentate |

| Benzyl (-CH₂Ph) | N,N'-Dibenzyl-1,2-decanediamine | Bidentate |

| Pyridyl-2-methyl | N,N'-Bis(2-picolyl)-1,2-decanediamine | Tetradentate (N₄) |

The this compound framework can be integrated into heterocyclic structures to create highly organized and rigid ligands. scholaris.ca One common approach is to use the diamine as a key component in a ring-forming reaction. For example, condensation with a dicarbonyl compound can lead to the formation of a diazacyclic ring, such as a substituted piperazine (B1678402) or diazepine. mdpi.com These cyclic structures restrict the conformational freedom of the ligand, which can be advantageous in catalysis by pre-organizing the donor atoms for metal binding. dicp.ac.cn Alternatively, heterocyclic moieties can be appended to the diamine backbone via N-substitution, as seen with pyridyl or imidazolyl groups. researchgate.net These strategies expand the library of available ligands, introducing diverse electronic properties (e.g., π-acceptor capabilities) and coordination modes. mdpi.comacs.org

| Strategy | Description | Resulting Ligand Type |

|---|---|---|

| Ring Condensation | Reacting this compound with an activated dicarbonyl compound like diethyl oxalate. | A 2,3-piperazinedione (B147188) derivative with a decyl group substituent. |

| Appendage of Heterocycles | N-alkylation of this compound with 2-(chloromethyl)imidazole. | A tetradentate ligand with two amine and two imidazole (B134444) donors. |

N-Substituted this compound Ligands

Computational Chemistry in Ligand-Metal Interaction Studies

Computational chemistry serves as a powerful tool to complement experimental findings in coordination chemistry. It allows for the prediction and analysis of molecular structures, electronic properties, and reaction mechanisms at an atomic level. For a bidentate ligand like this compound, computational methods can elucidate the nature of the metal-ligand bonding, predict the stability of different conformations of the chelate ring, and rationalize spectroscopic and magnetic properties.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry due to its balance of accuracy and computational cost. nih.govaps.org It is particularly well-suited for studying the electronic structure of transition metal complexes. nih.govfrontiersin.org

In the context of this compound complexes, DFT calculations could be employed to:

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a complex. DFT calculations can map the distribution of these orbitals and determine their energy gap (HOMO-LUMO gap), which is an indicator of chemical reactivity and electronic transitions. miami.edu

Calculate Spectroscopic Properties: Theoretical predictions of electronic absorption spectra (UV-Vis) can be achieved using Time-Dependent DFT (TD-DFT). miami.edu This would help in the assignment of experimentally observed spectral bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT).

Determine Thermodynamic Parameters: DFT can be used to calculate the energies of reactants and products, allowing for the estimation of reaction enthalpies and Gibbs free energies for complex formation. This provides insight into the thermodynamic stability of the this compound complex.

Hypothetical Data Table for DFT Analysis of a [M(this compound)Cl₂] Complex:

| Parameter | Hypothetical Value | Significance |

| M-N Bond Length (Å) | 2.05 | Indicates the strength of the metal-ligand bond. |

| N-M-N Bite Angle (°) | 85.2 | Characterizes the geometry of the chelate ring. |

| HOMO Energy (eV) | -6.2 | Relates to the electron-donating ability of the complex. |

| LUMO Energy (eV) | -2.5 | Relates to the electron-accepting ability of the complex. |

| HOMO-LUMO Gap (eV) | 3.7 | Correlates with chemical reactivity and stability. |

| Gibbs Free Energy of Formation (kcal/mol) | -25.8 | Indicates the spontaneity of the complex formation. |

This table is illustrative and does not represent actual experimental or calculated data.

Molecular Mechanics Modeling of Coordination Compounds

Molecular Mechanics (MM) offers a computationally less intensive approach compared to DFT, making it suitable for studying large molecular systems and performing conformational analysis. libretexts.orgnumberanalytics.com MM methods are based on a classical model of atoms as spheres and bonds as springs, using a set of parameters known as a force field to describe the potential energy of a system. libretexts.org

For coordination compounds of this compound, molecular mechanics modeling would be particularly useful for:

Conformational Analysis: The flexible ten-carbon chain of this compound allows for various possible conformations of the chelate ring. MM can be used to explore the potential energy surface and identify the lowest energy (most stable) conformations.

Predicting Isomer Stability: In cases where different stereoisomers of a complex can form, MM can be used to calculate the relative steric energies of these isomers, thereby predicting their relative stabilities.

Modeling Large Systems: When the this compound complex is part of a larger supramolecular assembly or interacts with a biological molecule, MM can be used to model the entire system, which would be computationally prohibitive with DFT.

A specialized application of MM in coordination chemistry is Ligand Field Molecular Mechanics (LFMM), which incorporates aspects of ligand field theory to better describe the effects of the d-electrons on the geometry and stability of transition metal complexes. nih.gov

Illustrative Data Table for MM Conformational Analysis of a [Co(this compound)₃]³⁺ Complex:

| Conformation | Relative Steric Energy (kcal/mol) | Key Dihedral Angle (°) |

| Chair | 0.0 | 55.2 |

| Twist-Boat | 2.1 | 30.5 |

| Boat | 5.8 | 0.0 |

This table is for illustrative purposes only and does not represent actual calculated data.

Polymerization Applications and Advanced Materials Science

Utilization of 1,2-Decanediamine in Polymer Synthesis

The presence of two reactive primary amine groups makes this compound a valuable monomer for step-growth polymerization, a process where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers. wikipedia.orglibretexts.orglibretexts.org This step-wise reaction mechanism is fundamental to the synthesis of a wide array of polymers, including polyamides and polyureas.

Polycondensation Reactions for Polyamides and Polyureas

Polycondensation is a key class of step-growth polymerization where the reaction between monomers is accompanied by the elimination of a small molecule, such as water. mdpi.comsavemyexams.com this compound can serve as the diamine component in these reactions to produce polymers with repeating amide or urea (B33335) linkages in their backbones.

Polyamides are a major class of engineering thermoplastics known for their excellent mechanical properties and thermal stability. specialchem.com The synthesis of polyamides typically involves the polycondensation of a diamine with a dicarboxylic acid or its more reactive derivative, a diacyl chloride. savemyexams.com In the context of creating more sustainable materials, there is a significant research focus on bio-based polyamides, which utilize monomers derived from renewable resources. mdpi.comdiva-portal.org

The general reaction for forming a polyamide from a diamine and a dicarboxylic acid involves the formation of an amide bond with the removal of water. diva-portal.org When this compound is used as the diamine monomer, its reaction with a dicarboxylic acid would result in a polyamide. The long aliphatic chain of this compound can impart flexibility and hydrophobicity to the resulting polymer, while the vicinal nature of the amine groups would create a unique repeating unit structure compared to polymers made from α,ω-diamines like 1,10-decanediamine. diva-portal.orgpsu.edu

The synthesis of bio-based polyamides often employs dicarboxylic acids derived from natural sources, such as sebacic acid or 2,5-furandicarboxylic acid (FDCA). diva-portal.orgacs.org The polycondensation reaction can be carried out via several methods, including melt polymerization or solution polymerization. mdpi.commdpi.com For instance, the Yamazaki–Higashi phosphorylation method allows for direct polycondensation of diamines and diacids under milder conditions using condensing agents. rasayanjournal.co.in

Table 1: General Parameters for Polyamide Synthesis

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Monomers | Diamine (e.g., this compound) and Dicarboxylic Acid | Equimolar amounts for high molecular weight |

| Reaction Type | Polycondensation | Melt or Solution Polymerization |

| Catalyst/Agent | None (high temp) or Condensing agents (e.g., TPP) | Varies with method |

| Temperature | Dependent on method | 180-280°C (Melt); Lower for solution methods |

| Byproduct | Water | Must be removed to drive equilibrium |

Polyureas are polymers characterized by the presence of urea linkages (-NH-CO-NH-) in their main chain. These materials are known for their high tensile strength, and excellent resistance to heat and solvents, properties which are largely attributed to the strong, bidentate hydrogen bonds formed between the urea groups. mdpi.com

A common and environmentally friendly route to synthesize polyureas is through the direct polycondensation of a diamine with urea. rsc.orgresearchgate.netrsc.org In this reaction, ammonia (B1221849) is released as a byproduct. Using this compound as the diamine monomer would lead to the formation of a polyurea with a distinct structure due to the adjacent amine groups. Research on similar systems using 1,10-decanediamine has shown that fully bio-based polyureas can be synthesized, and their properties can be tuned by adjusting the reaction conditions and monomer feed ratios. rsc.orgrsc.org For example, in a one-pot synthesis, urea first reacts with a diamine to form an oligourea, which is then further polymerized. rsc.orgrsc.org The mechanical properties of the resulting polyureas, such as tensile strength and elongation at break, are highly dependent on the structure and ratio of the monomers used. rsc.org

Table 2: Example of Polyurea Synthesis Findings (using 1,10-decanediamine as a model)

| Feed Ratio (Urea/Diamine) | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| 2:1 | 26.9 | 8.2 | 430 |

| 3:2 | - | - | - |

| 4:3 | 56.4 | 17.7 | 180 |

Data derived from studies on 1,10-decanediamine and epoxidized soybean oil, illustrating the tunability of polyurea properties. rsc.org

Bio-based Polyamides from Dicarboxylic Acids and Diamines

Step Polymerization with Cyclic Thioanhydrides and Diacrylates

A versatile, catalyst-free method for creating sequence-controlled polymers involves the step polymerization of a mixture of monomers, such as diamines, diacrylates, and cyclic thioanhydrides. nih.gov This type of reaction leverages the strong nucleophilicity of amines to proceed without the need for a catalyst. nih.gov

In this multi-component polymerization, the diamine can react with both the cyclic thioanhydride (via ring-opening) and the diacrylate (via aza-Michael addition). The reaction yields polymers with precisely distributed thioester, ester, and amide groups within the polymer backbone. nih.gov While specific studies detailing the use of this compound in this system are not widely available, research on a variety of other diamines has demonstrated the robustness of this method. The polymerization is typically run at moderate temperatures (60-90°C) in a solvent like DMF. nih.gov The incorporation of amide groups from the diamine generally improves the thermal and mechanical properties of the resulting polymers. nih.gov The vicinal diamine structure of this compound would be expected to influence the kinetics and the final architecture of the resulting sequence-controlled polymer.

Influence of this compound Structure on Polymer Architectures

Hydrogen Bonding Networks in Diamine-Based Polymers

Hydrogen bonding is a critical non-covalent interaction that significantly influences the properties of polymers, particularly polyamides and polyureas. frontiersin.orgunacademy.comwiley-vch.de In these polymers, the N-H group of an amide or urea acts as a hydrogen bond donor, while the C=O group acts as an acceptor. wiley-vch.denih.gov These interactions lead to the formation of extensive networks that hold the polymer chains together, enhancing properties like mechanical strength, thermal stability, and chemical resistance. researchgate.net

In polymers derived from this compound, the proximity of the amide or urea groups along the polymer backbone would create a high density of hydrogen bonding sites. This could lead to the formation of highly organized, physically cross-linked networks. The structure of these hydrogen-bonded networks dictates the polymer's crystallinity and morphology. For instance, the bidentate hydrogen bonds in polyureas are exceptionally strong and lead to highly ordered, hard domains that act as physical cross-links, imparting toughness and elasticity to the material. mdpi.com The unique stereochemistry and spacing of the functional groups originating from this compound would directly influence the geometry and strength of these intermolecular hydrogen bonds, thereby providing a pathway to fine-tune the macroscopic properties of the final material. frontiersin.org

Control of Polymer Sequence and Topology

Control over sequence is often achieved through iterative, step-wise addition of monomers where one functional group is temporarily "protected" to prevent uncontrolled reactions. wikipedia.org For example, in polyamide synthesis, a diamine monomer could have one of its amine groups protected, allowing the other to react with a diacid. Following this, the protecting group is removed, enabling the next reaction in a controlled manner.

Control over topology is frequently managed by the functionality of the monomers. For instance, the reaction of a difunctional diamine (like this compound) with a difunctional diacid typically results in linear polymer chains. wikipedia.org Conversely, introducing a tri- or tetra-functional monomer can lead to the formation of branched or cross-linked polymer architectures. wikipedia.orgcardiff.ac.uk Strategies such as manipulating reaction kinetics and monomer feed ratios are also employed to steer the polymerization towards a desired topology, such as hyperbranched structures. cardiff.ac.uk

While diamines are a fundamental class of monomers for creating polymers like polyamides and polyimides where sequence and topology are controlled, the specific use of This compound in creating highly-defined, sequence-controlled polymers or complex topologies is not extensively documented in current scientific literature. Research in this area tends to focus on more common diamines or specialized, functionalized building blocks to achieve this high level of precision. nih.gov

Role of this compound in Mechanically-Responsive Polymers

Mechanically-responsive polymers, or mechanophores, are "smart" materials designed to undergo a specific chemical transformation when subjected to mechanical force. researchgate.net This force, whether from stretching, compressing, or ultrasonic waves, is channeled along the polymer backbone to a specific force-sensitive molecular unit (the mechanophore). wiley-vch.de The activation of the mechanophore can trigger a variety of responses, including a change in color (mechanochromism), the release of a payload, or the emission of light (mechanochemiluminescence).

Polymers such as polyamides and polyurethanes are excellent candidates for these applications, as their chain structure can effectively transmit mechanical stress. Diamines are key building blocks for these polymers. In principle, this compound could be used as a co-monomer to synthesize a polymer backbone into which mechanophore units are integrated. However, the scientific literature has not prominently featured this compound in the synthesis of such materials to date.

Mechanically Induced Chemiluminescence in Dioxetane-Containing Polymers

A fascinating example of mechanical response is the emission of light, known as mechanochemiluminescence. This phenomenon has been achieved by incorporating 1,2-dioxetane (B1211799) units into a polymer chain. researchgate.net A 1,2-dioxetane is a four-membered ring containing two adjacent oxygen atoms. This structure is thermally and mechanically sensitive.

When mechanical force is applied to the polymer, it pulls on the dioxetane unit, causing the ring to break. This cleavage event produces two ketone fragments, with one being in a temporary, high-energy electronically excited state. As this excited molecule relaxes to its stable ground state, it releases the excess energy as a photon of light. caltech.edutue.nl This process has been demonstrated by subjecting solutions of dioxetane-containing polymers to ultrasound or by mechanically straining solid polymer networks, resulting in a visible glow. researchgate.net

The most studied chemiluminescent mechanophore is bis(adamantyl)-1,2-dioxetane, which is incorporated into a polymer backbone. tue.nl While a polyamide chain would be a suitable vehicle for transmitting force to the dioxetane unit, specific research detailing the use of This compound as the diamine monomer for this purpose has not been reported. The research focus has been primarily on the synthesis and activation of the dioxetane mechanophore itself within various polymer types. researchgate.netnih.gov

Table 1: Representative Mechanophore Systems and Their Responses This table shows examples of mechanophore chemistry. The specific use of this compound in these systems is not reported, but it could theoretically be part of a polyurethane or polyamide backbone.

| Mechanophore Class | Stimulus | Response | Polymer System Example |

|---|---|---|---|

| 1,2-Dioxetane | Mechanical Force | Light Emission (Chemiluminescence) | Poly(methyl acrylate) |

| Spiropyran | Mechanical Force / UV Light | Color Change (Mechanochromism) | Polyurethane |

| Diarylbibenzofuranone | Mechanical Force | Color Change (Radical Formation) | Polyurethane |

Bio-Based Polymer Applications

The drive for sustainability has spurred significant research into bio-based polymers, which are derived from renewable resources like plants and microorganisms rather than fossil fuels. mdpi.comresearchgate.net This approach reduces the carbon footprint of materials and can lead to new, biodegradable plastics. nih.gov

Sustainable Polymer Development using Diamines

Diamine monomers are crucial for producing high-performance bio-based polyamides, often referred to as "bio-nylons." A prominent example in sustainable polymer development involves the use of 1,10-decanediamine , a structural isomer of this compound. researchgate.net 1,10-decanediamine can be produced from sebacic acid, which is derived from castor oil—a renewable vegetable oil. researchgate.netdiva-portal.org

When bio-derived 1,10-decanediamine is reacted with bio-derived sebacic acid, it produces Polyamide 1010 (PA1010), a fully bio-based high-performance polymer. diva-portal.org Copolymers can also be created by combining 1,10-decanediamine with other bio-based diacids like 2,5-furandicarboxylic acid (FDCA). diva-portal.org These materials offer a sustainable alternative to traditional petroleum-based polyamides like PA6 and PA66. crimsonpublishers.com While the use of This compound in commercially significant bio-based polymers is not widely reported, the established pathways for its isomer highlight the potential for C10 diamines in sustainable polymer chemistry.

Table 2: Examples of Bio-Based Polyamides and their Monomers This table highlights polymers made from the isomer 1,10-decanediamine, which is well-documented in sustainable polymer research.

| Bio-Based Polyamide | Diamine Monomer | Diacid Monomer | Monomer Origin |

|---|---|---|---|

| PA1010 | 1,10-Decanediamine | Sebacic Acid | Castor Oil |

| PA56 | 1,5-Pentanediamine (Cadaverine) | Adipic Acid | Glucose, Starch |

| PA11 | 11-Aminoundecanoic Acid | (Self-polymerizes) | Castor Oil |

| Furan-based Copolyamide | 1,10-Decanediamine & Hexamethylenediamine | 2,5-Furandicarboxylic Acid (FDCA) | Castor Oil, Biomass (for FDCA) |

Biomedical Materials with Diamine-Derived Components (excluding clinical trials)

In the field of biomedical engineering, particularly for tissue regeneration, scientists develop porous structures called scaffolds. These scaffolds act as a temporary support matrix for cells to attach to, grow, and form new tissue. nih.govresearchgate.net The ideal scaffold is biocompatible (non-toxic to the body), biodegradable (breaks down over time into harmless products), and has mechanical properties that match the tissue it is intended to replace. nih.gov

Synthetic polymers are widely used for creating these scaffolds because their properties can be precisely tailored. nih.gov This category includes polyesters, polyurethanes, and polyamides. Polyamides and related poly(ester amide)s are of interest because the amide bonds can influence mechanical strength and degradation rates. Diamines are essential building blocks for these polymers.

Theoretically, this compound could be used to synthesize novel polyamides or poly(ester amide)s for biomedical scaffold applications. Its ten-carbon chain could impart flexibility and hydrophobicity, which can influence protein adsorption and cell interaction. However, current research in the literature does not specifically focus on the use of This compound for creating biomedical scaffolds. The field predominantly investigates well-established polymers like polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and poly(lactic-co-glycolic acid) (PLGA), or other custom-synthesized polymers for these applications. researchgate.netnih.gov

Supramolecular Chemistry and Self Assembly Systems

Non-Covalent Interactions involving 1,2-Decanediamine

Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the formation of complex and ordered structures from individual molecular components. wikipedia.orguclouvain.be In systems involving this compound and its derivatives, several types of non-covalent forces are pivotal, including hydrogen bonding, host-guest interactions, and hydrophobic effects. These weak and reversible interactions drive processes like molecular recognition and self-assembly, enabling the construction of sophisticated supramolecular architectures. wikipedia.orgwikipedia.org The interplay of these forces allows for the creation of dynamic structures that can respond to external stimuli. numberanalytics.com

Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a critical role in directing the self-assembly of molecules. nih.govrsc.org The two primary amine groups of this compound are excellent hydrogen bond donors, while the lone pairs of electrons on the nitrogen atoms allow them to act as hydrogen bond acceptors. This dual capability is fundamental to its participation in creating extended hydrogen-bonded networks.

Research on bolaamphiphiles, which are molecules with hydrophilic groups at both ends of a hydrophobic spacer, provides insight into how diamine structures facilitate self-assembly. nih.govresearchgate.net For instance, a bolaform Schiff base synthesized from 1,10-decanediamine, a structural isomer of this compound, demonstrates the power of hydrogen bonding in molecular recognition and self-organization. acs.orgnih.gov This derivative, N,N'-bis(salicylidene)-1,10-decanediamine, forms hydrogen bonds with barbituric acid, leading to the formation of a 1:2 complex and the self-assembly of ordered multilayer films at the air/water interface. acs.orgnih.gov This illustrates how the terminal amine groups, once derivatized, can participate in specific hydrogen bonding patterns that dictate the final supramolecular structure. The synergy of hydrogen bonding with other non-covalent forces, such as π-π stacking and hydrophobic interactions, is crucial for the formation of stable, well-defined nanostructures like 2D nanosheets from bolaamphiphiles. nih.gov

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent forces. wikipedia.orgumd.edu The vicinal diamine framework is a versatile component in the design of host molecules.

A notable example is the use of trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine (1,2-DAX), a derivative based on a vicinal diamine core, as a host for separating mixtures of pyridine (B92270) isomers. researchgate.net This host molecule demonstrates significant selectivity, showing a strong preference for binding 4-methylpyridine (B42270) (4MP) over other isomers when recrystallized from equimolar mixtures. researchgate.net This selectivity arises from the specific geometric and electronic complementarity between the host's cavity and the preferred guest molecule.

| Guest Mixture (Equimolar) | Guest Included in Host Crystal | Host:Guest Ratio | Reference |

| Pyridine (PYR) / 4-Methylpyridine (4MP) | 4MP | 1:1 | researchgate.net |

| 2-Methylpyridine (2MP) / 4-Methylpyridine (4MP) | 4MP | 1:1 | researchgate.net |

| 3-Methylpyridine (3MP) / 4-Methylpyridine (4MP) | 4MP | 1:1 | researchgate.net |

Furthermore, chiral vicinal diamines can be incorporated into more complex host systems to achieve advanced functions. A chiral diamine ligand featuring a crown ether side arm was designed to act as a host for potassium ions (K⁺). chinesechemsoc.org The binding of the K⁺ guest by the crown ether moiety resulted in a significant conformational change in the ligand, which was crucial for controlling enantioselectivity in catalytic reactions. The association constant (Ka) for the 1:1 complex between the ligand and K⁺ was determined to be (5.26 ± 1.38) × 10³ M⁻¹, demonstrating a strong host-guest interaction. chinesechemsoc.org

Hydrogen Bonding in Self-Assembled Structures

Design of Supramolecular Assemblies incorporating this compound

The design of supramolecular assemblies is a process of molecular engineering where the size, shape, and functionality of constituent molecules are tailored to induce their spontaneous organization into larger, ordered structures. researchgate.net The this compound moiety, with its combination of a flexible hydrophobic chain and two reactive amine groups, offers a versatile platform for creating such assemblies. Derivatives can be designed as bolaamphiphiles, which self-assemble into diverse structures like micelles, vesicles, or nanosheets in aqueous environments. nih.govmdpi.comnih.gov

Molecular recognition is the specific binding between two or more molecules through non-covalent interactions. nju.edu.cnsioc-journal.cn It is the fundamental principle underlying host-guest chemistry and many biological processes. wikipedia.orgnju.edu.cn

Derivatives of diamines have been shown to be effective in molecular recognition. As previously mentioned, the bolaform Schiff base N,N'-bis(salicylidene)-1,10-decanediamine specifically recognizes barbituric acid through hydrogen bonding, forming a stable 1:2 complex. acs.orgnih.gov This recognition event is accompanied by a conformational change in the flexible decane (B31447) spacer. Similarly, the selective inclusion of 4-methylpyridine by the host molecule 1,2-DAX is a clear demonstration of molecular recognition for separating structurally similar compounds. researchgate.net The ability to discriminate between molecules is critical for applications in separation science, sensing, and catalysis. nju.edu.cn Chiral recognition, where a chiral host preferentially binds one enantiomer of a chiral guest, is another important aspect, often achieved by incorporating chiral units like 1,2-diamines into the host structure. mdpi.commdpi.com